An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Lead(II) Sulfide
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Lead(II) Sulfide
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Lead(II) Sulfide (PbS). It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed structural information on this important inorganic compound.
Crystal Structure of Lead(II) Sulfide
Lead(II) sulfide, commonly known as the mineral galena, crystallizes in a face-centered cubic (FCC) lattice.[1] The crystal structure is of the rock-salt (halite) type, analogous to sodium chloride.[1][2] In this structure, each lead (Pb²⁺) cation is octahedrally coordinated to six sulfide (S²⁻) anions, and conversely, each sulfide anion is octahedrally coordinated to six lead cations.[3][4] This arrangement consists of a mixture of corner and edge-sharing octahedra.[5][6] The bonding between lead and sulfur atoms is predominantly ionic, with some covalent character.[3]
The space group for this cubic crystal structure is Fm-3m, and its international number is 225.[3][5][6][7][8]
Lattice Parameters
The lattice parameter, 'a', of the cubic unit cell of PbS has been determined by numerous experimental and computational studies. The reported values show slight variations depending on the measurement technique, sample preparation, and whether the value is experimental or theoretical. A summary of reported lattice parameters is presented in the table below.
| Lattice Parameter 'a' (Å) | Crystal System | Space Group | Measurement/Calculation Method | Reference |
| 5.936 | Cubic | Fm-3m | X-ray Diffraction (JCPDS Card No. 5-592) | [7][9][10] |
| 5.93 | Cubic | - | X-ray Diffraction | [10] |
| 5.996 | Cubic | Fm-3m | - | [8] |
| 5.933 | Cubic | - | X-ray Diffraction | [9] |
| 5.918 - 5.948 | Cubic | - | X-ray Diffraction | [11] |
| 5.920 | Cubic | - | X-ray Diffraction | [12] |
| ~5.93 | Cubic | Fm-3m | - | [3] |
| 4.247 | Cubic | Fm-3m | DFT (PBEsol) - Primitive Cell | [6] |
Note: The value of 4.247 Å corresponds to the primitive cell, while the other values represent the conventional unit cell.
Experimental Protocol: Determination of Crystal Structure by Powder X-ray Diffraction (PXRD)
The primary experimental technique for determining the crystal structure and lattice parameters of PbS is Powder X-ray Diffraction (PXRD).[10][11][13] The following is a generalized protocol for this analysis.
3.1. Sample Preparation
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Sample Acquisition: Obtain a polycrystalline sample of Lead(II) sulfide. If synthesized, ensure the sample is washed and dried to remove any impurities.
-
Grinding: The sample should be finely ground to a homogenous powder using an agate mortar and pestle. This ensures a random orientation of the crystallites.
-
Sample Mounting:
-
For sufficient sample amounts (~200 mg), a standard sample holder can be used. The powder is packed into the holder, and a glass slide is used to flatten the surface, making it flush with the holder's surface.[13]
-
For smaller sample quantities, a low-background sample holder, such as a zero-background silicon wafer, is recommended.[13] The powder is thinly spread onto the holder.
-
3.2. Data Collection
-
Instrument Setup: Use a powder X-ray diffractometer equipped with a copper (Cu Kα, λ = 1.5406 Å) or other suitable X-ray source.
-
Scan Parameters:
-
2θ Range: A typical scan range for PbS is from 20° to 70°.
-
Step Size: A step size of 0.02° is commonly used.
-
Dwell Time: The time spent at each step can vary, but 1-2 seconds is a common starting point.
-
-
Data Acquisition: Initiate the scan and collect the diffraction pattern.
3.3. Data Analysis
-
Phase Identification: The obtained diffraction pattern is compared with standard patterns from a database, such as the Joint Committee on Powder Diffraction Standards (JCPDS). The diffraction peaks for cubic PbS should correspond to JCPDS card No. 05-0592.[10] The prominent peaks are typically indexed to the (111), (200), (220), (311), etc., crystallographic planes.[10][11]
-
Lattice Parameter Calculation: The lattice parameter 'a' for a cubic system can be calculated from the positions of the diffraction peaks using the Bragg's Law and the following equation for interplanar spacing (d):
d = a / √(h² + k² + l²)
where (h, k, l) are the Miller indices of the reflecting plane. By refining the lattice parameters using the positions of multiple peaks, a more accurate value for 'a' can be obtained.
-
Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[13]
Visualizations
Below is a diagram illustrating the rock-salt crystal structure of Lead(II) sulfide.
Caption: Octahedral coordination of a central sulfide ion by six lead ions in the PbS rock-salt structure.
Below is a workflow diagram for the experimental determination of the PbS crystal structure.
Caption: Experimental workflow for the characterization of PbS crystal structure using PXRD.
References
- 1. Lead(II) sulfide (1314-87-0) for sale [vulcanchem.com]
- 2. impact.ornl.gov [impact.ornl.gov]
- 3. The Structure and Uses of Lead(II) sulfide_Chemicalbook [chemicalbook.com]
- 4. Lead (II) sulfide Formula [softschools.com]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. mp-21276: PbS (cubic, Fm-3m, 225) [legacy.materialsproject.org]
- 7. azom.com [azom.com]
- 8. Lead sulfide (PbS) | PbS | CID 9794739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iieta.org [iieta.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mcgill.ca [mcgill.ca]
